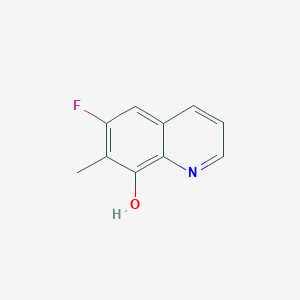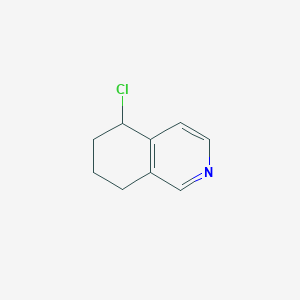
5-Chloro-5,6,7,8-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5,6,7,8-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C9H10ClN and a molecular weight of 167.64 g/mol It is a derivative of tetrahydroisoquinoline, characterized by the presence of a chlorine atom at the 5th position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5,6,7,8-tetrahydroisoquinoline typically involves the chlorination of 5,6,7,8-tetrahydroisoquinoline. One common method includes the reaction of 5,6,7,8-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinoline compounds .
Scientific Research Applications
5-Chloro-5,6,7,8-tetrahydroisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing biochemical processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: Contains additional functional groups, offering different reactivity and applications.
Uniqueness: 5-Chloro-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
5-chloro-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2 |
InChI Key |
MKKSBYCWYRRKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



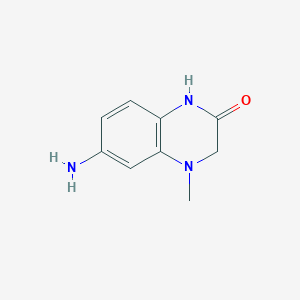
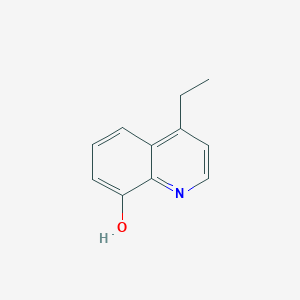

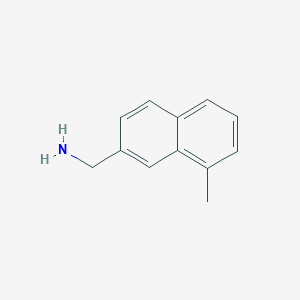
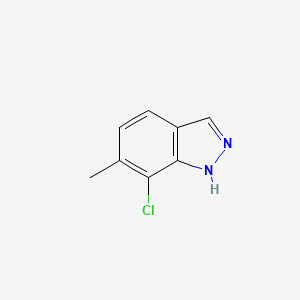
![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
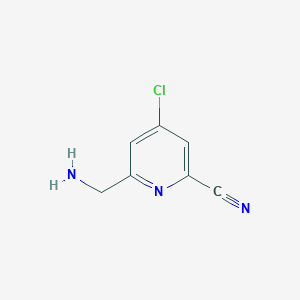
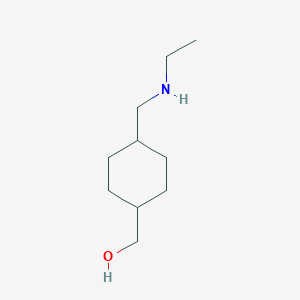



![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11914347.png)
